molecular formula C19H21ClN2O B12770443 (+-)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride CAS No. 75343-63-4

(+-)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride

Cat. No.: B12770443
CAS No.: 75343-63-4
M. Wt: 328.8 g/mol
InChI Key: XDDXWRUUIUCBHW-JAXOOIEVSA-N
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Description

(±)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride is a complex organic compound with a unique structure that combines phenyl and pyridine rings. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride typically involves the reaction of phenylamine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(±)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

(±)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (±)-trans-1-Phenyl-3-phenyliminohexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride apart is its unique combination of phenyl and pyridine rings, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for various scientific research applications .

Properties

CAS No.

75343-63-4

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

(1R,8aR)-N,1-diphenyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrochloride

InChI

InChI=1S/C19H20N2O.ClH/c1-3-9-15(10-4-1)18-17-13-7-8-14-21(17)19(22-18)20-16-11-5-2-6-12-16;/h1-6,9-12,17-18H,7-8,13-14H2;1H/t17-,18-;/m1./s1

InChI Key

XDDXWRUUIUCBHW-JAXOOIEVSA-N

Isomeric SMILES

C1CCN2[C@H](C1)[C@H](OC2=NC3=CC=CC=C3)C4=CC=CC=C4.Cl

Canonical SMILES

C1CCN2C(C1)C(OC2=NC3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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